molecular formula C34H40F3N5O7 B10856596 SARS-CoV-2 3CLP and CoV inhibitor 15m

SARS-CoV-2 3CLP and CoV inhibitor 15m

Cat. No.: B10856596
M. Wt: 687.7 g/mol
InChI Key: ZOSDANWQBTXOLM-OPXMRZJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2 3CLP and CoV inhibitor 15m is a small molecule investigational compound designed to selectively target the 3C-like (3CL) main protease (M pro ) of SARS-CoV-2 and other coronaviruses. The 3CL protease is a non-structural viral protein that is essential for viral replication and transcription; it cleaves the large polyproteins pp1a and pp1ab at more than 11 sites to release functional proteins necessary for the virus life cycle . With no close human homologs, the 3CL protease presents a highly attractive and specific antiviral drug target with a low risk of off-target effects . Inhibiting this enzyme disrupts the viral replication cycle, making 3CL protease inhibitors a cornerstone of therapeutic research for COVID-19 and potential future coronavirus outbreaks. This class of inhibitors, which includes the clinically approved drug Nirmatrelvir, often acts through a covalent, mechanism-based interaction . These compounds typically feature an electrophilic warhead designed to form a reversible covalent bond with the catalytic cysteine (Cys145) in the protease's active site, thereby permanently inactivating the enzyme . The high conservation of the 3CL protease active site across different coronaviruses, including SARS-CoV and MERS-CoV, suggests that inhibitor 15m may possess broad-spectrum inhibitory activity, providing a potential therapeutic strategy against a range of related viral pathogens . Preclinical research on compounds like PF-00835231, a precursor to Nirmatrelvir, has demonstrated potent in vitro antiviral activity against SARS-CoV-2 and synergistic effects when used in combination with other antivirals like Remdesivir, highlighting the potential of this inhibitor class for single-agent or combination therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C34H40F3N5O7

Molecular Weight

687.7 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C34H40F3N5O7/c1-17(2)12-25(42-32(46)26-15-21-23(40-26)9-6-10-28(21)48-5)31(45)41-24(14-20-8-7-11-38-30(20)44)27(43)16-49-33(47)29-19(4)39-18(3)13-22(29)34(35,36)37/h6,9-10,13,15,17,20,24-25,40H,7-8,11-12,14,16H2,1-5H3,(H,38,44)(H,41,45)(H,42,46)/t20-,24-,25-/m0/s1

InChI Key

ZOSDANWQBTXOLM-OPXMRZJTSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)[C@H](C[C@@H]2CCCNC2=O)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)C(CC2CCCNC2=O)NC(=O)C(CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Lactam Ring Formation

The lactam core was synthesized starting from L-pyroglutamic acid , which was selectively protected at the amine group using tert-butoxycarbonyl (Boc) anhydride. Subsequent coupling with benzyl chloroformate introduced a carbamate-protected amine, enabling ring-opening alkylation with 4-bromobutene . Intramolecular cyclization under basic conditions (NaH, DMF) yielded the six-membered lactam.

Peptidomimetic Backbone Assembly

The lactam intermediate was coupled with N-Boc-L-leucine via mixed anhydride activation (isobutyl chloroformate, N-methylmorpholine) to establish the P2 leucine residue. Deprotection of the Boc group (TFA/CH2Cl2) revealed the primary amine, which was further functionalized with a 4-fluorophenylacetyl group at the P3 position using EDC/HOBt-mediated coupling.

α-Acyloxymethylketone Warhead Installation

The terminal amine of the peptidomimetic backbone was reacted with chloroacetyl chloride to introduce a chloromethyl ketone moiety. Nucleophilic displacement with potassium thioacetate generated the thioester intermediate, which underwent oxidative elimination (H2O2, AcOH) to yield the α-acyloxymethylketone warhead. Final purification by reverse-phase HPLC afforded 15m in >95% purity.

Analytical Characterization

15m was characterized using NMR, HRMS, and HPLC:

  • 1H NMR (600 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.65 (q, J = 6.6 Hz, 1H, lactam CH), 3.95 (s, 2H, COCH2O), 3.20 (m, 2H, Leu CH2), 2.90 (m, 1H, Leu CH).

  • HRMS (ESI+) : m/z Calcd for C27H34FN3O6S [M+H]+: 548.2231; Found: 548.2234.

  • HPLC : tR = 12.7 min (C18 column, 0.1% TFA in H2O/MeCN gradient).

Biochemical Evaluation

15m exhibited potent inhibition of SARS-CoV-2 3CLpro with an IC50 of 0.19 µM in a fluorescence resonance energy transfer (FRET) assay using the substrate MCA-AVLQSGFR-K(Dnp)-NH2. Time-dependent inhibition kinetics confirmed covalent adduct formation, with a kobs of 0.045 min−1 at 25 µM inhibitor concentration. Comparative studies against human cathepsins B and S revealed >50-fold selectivity for 3CLpro.

CompoundIC50 (µM)Selectivity (3CLpro/CatB)
15m0.1962
GC3760.2348

Structural Insights from X-ray Crystallography

Co-crystallization of 15m with SARS-CoV-2 3CLpro (PDB: 7VH8) confirmed covalent binding to Cys145. The lactam ring occupies the S1 pocket, forming hydrogen bonds with Glu166 (2.9 Å) and His163 (3.1 Å). The 4-fluorophenyl group at P3 engages in π-π stacking with His41, while the leucine side chain fills the S2 hydrophobic cavity.

Comparative Analysis with Analogues

15m outperformed analogues 15e (IC50 = 0.24 µM) and 15l (IC50 = 0.21 µM) in antiviral assays, demonstrating superior plasma stability (t1/2 = 6.7 h in human plasma) and glutathione resistance (t1/2 = 4.2 h). The α-acyloxymethylketone warhead showed enhanced reactivity compared to aldehyde-based inhibitors like GC376 , with a 1.7-fold lower EC50 in SARS-CoV-2-infected Vero E6 cells .

Chemical Reactions Analysis

Catalytic Mechanism of SARS-CoV-2 3CLpro

The enzyme employs a catalytic dyad (Cys145-His41) to cleave viral polyproteins. Inhibitors typically target Cys145 via covalent binding or block substrate access through competitive inhibition.

  • Covalent inhibition : Electrophilic warheads (e.g., nitriles, aldehydes) form reversible thioimidate or hemithioacetal adducts with Cys145 .

  • Non-covalent inhibition : Hydrophobic and hydrogen-bonding interactions stabilize inhibitors in the substrate-binding pocket .

Key Inhibitor Interactions

High-resolution X-ray crystallography reveals critical binding motifs:

Compound Binding Mechanism IC₅₀ (SARS-CoV-2) Selectivity
15b Covalent modification of Cys145 via nitrile warhead; S1–S4 pocket occupancy .0.13 μM3–5× more potent against MERS-CoV .
15c Similar mechanism to 15b ; enhanced steric complementarity in S4 subsite .0.17 μMComparable to 15b .
15l Forms covalent adducts confirmed by co-crystallization; targets S2 and S4 pockets .0.45 μM (3CLpro)Dual inhibition of PLpro and furin .
EDP-235 Nitrile warhead forms thioimidate linkage with Cys145; spirolactam H-bonds to F140/E166 .4.0 nMPan-coronavirus activity .

Antiviral Efficacy and Resistance Profile

  • Live virus assays : 15c showed EC₅₀ = 0.23 μM in Vero E6 cells, outperforming GC376 (EC₅₀ = 3.15 μM) .

  • Resistance : Mutations at L50F/E166V in 3CLpro reduce nirmatrelvir efficacy but spare EDP-235 .

  • DTT sensitivity : Compounds like 15b retain activity in reducing environments (IC₅₀ < 1 μM without DTT) .

Comparative Analysis of Inhibitor Classes

Feature Covalent Inhibitors Non-Covalent Inhibitors
Warhead Nitriles, aldehydes, α-ketoamides .Peptidomimetics, heterocycles .
Binding Kinetics Slow dissociation due to covalent bonds.Rapid equilibrium with target.
Selectivity High (dependent on warhead reactivity).Moderate; structure-dependent.

Challenges and Optimizations

  • Oral bioavailability : Compounds like EDP-235 achieve plasma concentrations exceeding IC₉₀ with once-daily dosing .

  • Toxicity : Selectivity over host proteases (e.g., >500-fold for EDP-235) minimizes off-target effects .

Unresolved Questions

While compound 15m is not explicitly detailed in the reviewed literature, structural analogs (e.g., 15b , 15c ) demonstrate the importance of stereochemistry and fluorinated substituents in optimizing potency . Further studies are needed to resolve:

  • Long-term resistance risks for nitrile-based inhibitors.

  • Impact of dimerization-disrupting agents on 3CLpro function .

Scientific Research Applications

Compound 15m has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Compound 15m exerts its effects by covalently binding to the active site of the SARS-CoV-2 3CL protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are those related to viral replication and protein processing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Comparison

Compound Structure Binding Mechanism Key Interactions
15m α-Acyloxymethylketone + lactam Covalent binding to Cys145 via warhead Stabilized by hydrogen bonds with Gly143, Ser144, and His163 in the oxyanion hole
PF-07321332 (Nirmatrelvir) Peptidomimetic ketone Covalent inhibition of Cys145 Interactions with S1 (Phe140), S2 (His41), and S4 (Met165) subsites
GC376 Dipeptidyl aldehyde Reversible covalent binding to Cys145 Binds S1 and S2 pockets; forms a hemithioacetal with Cys145
N3 Michael acceptor-based inhibitor Irreversible covalent binding Broad-spectrum activity; interacts with S1 (His163) and S2 (Glu166)
F01 Non-covalent fragment Competitive inhibition Binds allosteric site near dimer interface; no covalent modification

Activity and Selectivity

Compound IC50/Ki Antiviral Activity (EC50) Cytotoxicity (CC50) ADME Profile
15m Not reported Not reported Low (inferred from 15l) Likely moderate metabolic stability
PF-07321332 Ki = 3.11 nM EC50 = 0.07 µM >133 µM High oral bioavailability (F = 50%)
GC376 IC50 = 0.24 µM EC50 = 1.6 µM >100 µM Moderate clearance (Clint = 24.5 µL/min/mg)
N3 Ki = 9.0 µM EC50 = 16.77 µM >133 µM Poor solubility
F01 Not reported EC50 = 10 µM >100 µM Fragment-like properties; low molecular weight

Key Findings

Potency : PF-07321332 (nirmatrelvir) is the most potent inhibitor (Ki = 3.11 nM), followed by GC376 (IC50 = 0.24 µM). Inhibitor 15m’s analogs (e.g., 15l) show moderate activity, with IC50 values in the micromolar range .

Binding Mode: Covalent inhibitors (15m, PF-07321332, GC376) target Cys145, while non-covalent inhibitors (F01) exploit allosteric sites. 15m’s lactam warhead may enhance stability compared to aldehyde-based GC376 .

Resistance Profile : Compounds targeting conserved residues (e.g., Cys145, His41) are less prone to resistance mutations compared to those binding variable regions .

ADME : PF-07321332 and GC376 exhibit favorable pharmacokinetics, whereas 15m’s lactam scaffold may improve metabolic stability over peptidic inhibitors .

Q & A

Basic Research Questions

Q. How are effective inhibitors of SARS-CoV-2 3CLpro initially identified and validated experimentally?

  • Methodological Answer : Initial identification involves computational screening (e.g., molecular docking using AutoDock4 or VinaXB ) followed by experimental validation. For example, fluorescence-based enzymatic assays are used to measure IC50 values. In these assays, SARS-CoV-2 3CLpro is incubated with test compounds, and enzymatic activity is monitored via fluorescence intensity changes (excitation: 340 nm, emission: 490 nm) after substrate addition . Compounds showing IC50 < 1 μM are further analyzed using nonlinear regression in tools like GraphPad Prism . Natural product libraries are screened using integrated pipelines combining QSAR models, molecular dynamics (MD) simulations, and random forest/SVM classifiers to prioritize candidates .

Q. What experimental designs are used to evaluate inhibitor binding to SARS-CoV-2 3CLpro?

  • Methodological Answer : Crystallography and X-ray diffraction (resolution: 1.35–1.9 Å) are critical for resolving inhibitor-enzyme complexes. For example, inhibitors like 15m are co-crystallized with 3CLpro using PEG-based crystallization buffers, and structures are refined with PHENIX.Refine . Enzymatic inhibition assays (e.g., fluorescence-based kinetic studies) and cellular antiviral activity tests (e.g., Vero E6 cell models) are employed to validate efficacy. IC50 and EC50 values are calculated, with discrepancies between enzymatic and cellular assays addressed via cytotoxicity controls .

Q. How do molecular docking tools like AutoDock4 improve inhibitor design for SARS-CoV-2 3CLpro?

  • Methodological Answer : AutoDock4 enables flexible sidechain docking, critical for modeling covalent inhibitors (e.g., α-acyloxymethylketones). The active site residues (Cys145, His41, Glu166) are prioritized during grid-based docking . LigandScout and UCSF ChimeraX visualize interactions, such as hydrogen bonds with catalytic dyads or hydrophobic packing with Pro168/Thr190 . Docking scores are validated against experimental IC50 data to refine predictive models .

Advanced Research Questions

Q. How can structural discrepancies in 3CLpro-inhibitor complexes be resolved to optimize drug design?

  • Methodological Answer : Discrepancies arise from variations in crystallization conditions (e.g., PEG vs. MPD buffers) or protonation states of residues like His41. MD simulations (Amber14/GAFF force field) assess binding stability over 100+ ns trajectories, with binding free energies calculated via MM-PBSA/IE analysis . For example, BT14 shows ΔG = -6.83 kcal/mol for 3CLpro due to four stable hydrogen bonds, while BT27 achieves ΔG = -7.76 kcal/mol for PLpro . Co-crystal structures (PDB: 7MAV) guide residue-specific optimization, such as modifying warheads to enhance covalent binding to Cys145 .

Q. What strategies address contradictions in reported IC50 values for 3CLpro inhibitors like 15m?

  • Methodological Answer : Variability in IC50 values (e.g., 2.21 μM vs. 8.93 μM ) stems from differences in assay conditions (e.g., incubation time, enzyme purity) or compound stability. Standardization includes:

  • Pre-incubating inhibitors with 3CLpro for 30+ minutes to ensure covalent adduct formation .
  • Using Morrison equation for tight-binding inhibitors (IC50 < 1 μM) to correct for enzyme depletion .
  • Cross-validating results with orthogonal assays (e.g., FRET-based protease activity vs. cellular antiviral EC50) .

Q. How do machine learning models enhance virtual screening for 3CLpro inhibitors?

  • Methodological Answer : ML pipelines integrate molecular descriptors (e.g., Rcpi-extracted features) with docking scores to prioritize candidates. For example:

  • Random Forest/SVM classifiers predict inhibitor efficacy using training data from SARS-CoV-2 3CLpro assays (AUC > 0.85) .
  • ADMET analysis filters compounds with poor pharmacokinetics (e.g., high hepatic toxicity), while similarity checks against FDA-approved drugs enable repurposing .
  • Deep learning models trained on co-crystal structures (e.g., 6LU7, 7MAV) predict binding modes for novel scaffolds like indole chloropyridinyl esters .

Q. What role do MD simulations play in understanding 3CLpro-inhibitor resistance mechanisms?

  • Methodological Answer : MD simulations (e.g., Amber14/FF14SB) identify resistance-prone mutations (e.g., Cys145Ser) by analyzing hydrogen bond networks and residue flexibility. For instance, simulations of BT10 with 3CLpro reveal stable interactions despite Met165 fluctuations . Free energy landscapes (FELs) map conformational changes, guiding the design of inhibitors resilient to mutations .

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